1400W Dihydrochlorid

Übersicht

Beschreibung

1400W dihydrochloride is a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 μM . It is highly selective for iNOS over eNOS . It has been used in various studies, such as analyzing its effect on intestinal ischemia/reperfusion (I/R) injury model in rats .

Molecular Structure Analysis

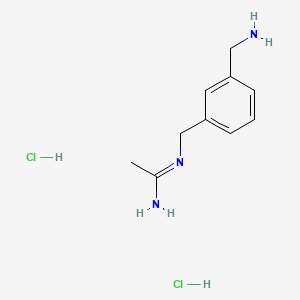

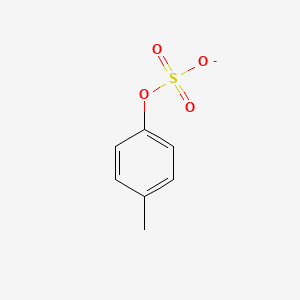

The molecular formula of 1400W dihydrochloride is C10H15N3•2HCl . Its molecular weight is 250.17 g/mol . The SMILES string representation isCC(=N)NCc1cccc(CN)c1 . Physical And Chemical Properties Analysis

1400W dihydrochloride is a solid substance . It is more soluble in aqueous systems (>10 mg/ml) than organic solvents (<0.25 mg/ml) . The compound is less stable in aqueous systems and aqueous solutions are best prepared daily .Wissenschaftliche Forschungsanwendungen

Hemmung der induzierbaren Stickstoffmonoxid-Synthase (iNOS)

1400W Dihydrochlorid ist ein potenter und selektiver Inhibitor von iNOS. Es wurde gezeigt, dass es mindestens 5.000-mal selektiver für iNOS ist als eNOS (endotheliale NOS), was es zu einem wertvollen Werkzeug in der Forschung über die Rolle von Stickstoffmonoxid in verschiedenen physiologischen und pathologischen Prozessen macht .

Gefäßverletzung und Ischämie/Reperfusion (I/R)-Verletzungsmodell

In Rattenmodellen wurde 1400W verwendet, um seine Auswirkungen auf die intestinale I/R-Verletzung zu untersuchen. Es wurde auch berichtet, dass es ein potenter Inhibitor der kolischen mikrovaskulären Verletzung ist, die mit der iNOS-Induktion in vivo verbunden ist .

Antitumor-Aktivität

Eine kontinuierliche Infusion von 1400W reduzierte das Tumorgewicht bei Mäusen mit murinem Mammakarzinom um etwa 50 %, was auf seine potenzielle Anwendung in der Krebsforschung hinweist .

Neuroprotektion

Es wurde berichtet, dass 1400W oxidativen Stress und neuronale Zell-Apoptose im Rattenhirnrinde reduziert, wodurch die durch akute Hypoxie-Hypoxie-Reoxygenierung verursachte Beeinträchtigung der räumlichen Gedächtnisfunktion verbessert wird .

Endotheliale Dysfunktion

Die Verbindung wurde verwendet, um den Mechanismus der PM10-induzierten endothelialen Dysfunktion als iNOS-selektiver Inhibitor aufzuklären .

Löslichkeits- und Stabilitätsstudien

Forschungen zur Löslichkeit und Stabilität von this compound haben gezeigt, dass es in wässrigen Systemen löslicher ist als in organischen Lösungsmitteln, obwohl es in wässrigen Systemen weniger stabil ist, was darauf hindeutet, dass wässrige Lösungen täglich hergestellt werden sollten .

Wirkmechanismus

Target of Action

The primary target of 1400W dihydrochloride is the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. 1400W dihydrochloride is a highly selective inhibitor of iNOS, exhibiting a binding constant of 2.0 μM .

Mode of Action

1400W dihydrochloride acts as a slow, tight-binding inhibitor of iNOS . It interacts with iNOS in a manner that is dependent on the cofactor NADPH .

Biochemical Pathways

The inhibition of iNOS by 1400W dihydrochloride leads to a reduction in the production of NO . This can affect various biochemical pathways where NO plays a role, such as the regulation of vascular tone, immune response, and neurotransmission .

Pharmacokinetics

It is less stable in aqueous systems, and aqueous solutions are best prepared daily . These properties can influence the bioavailability of 1400W dihydrochloride.

Result of Action

The inhibition of iNOS by 1400W dihydrochloride results in a decrease in NO production. This can mitigate oxidative stress and neuronal cell apoptosis, thereby improving conditions such as spatial memory dysfunction caused by acute hypobaric hypoxia-reoxygenation . In addition, 1400W dihydrochloride has been reported to decrease tumor weight in mice bearing murine mammary carcinoma .

Action Environment

The action of 1400W dihydrochloride can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the solvent used for its preparation . Furthermore, the efficacy of 1400W dihydrochloride can be influenced by the specific physiological or pathological context in which iNOS is being expressed .

Eigenschaften

IUPAC Name |

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJHSQZCZGPGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214358-33-5 | |

| Record name | 1400w Dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1400W DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1400W dihydrochloride selectively inhibits iNOS, blocking the production of nitric oxide (NO) by this enzyme. [, ] Unlike other isoforms like neuronal NOS (nNOS), iNOS is often upregulated in pathological conditions, including inflammation and cancer. [, ] By inhibiting iNOS, 1400W dihydrochloride can reduce NO-mediated effects, which can be beneficial in various disease models. [, , ]

A: Researchers have utilized 1400W dihydrochloride as a pharmacological tool to differentiate the roles of various NOS isoforms. For instance, in a study investigating NO dynamics during stroke and reperfusion, 1400W dihydrochloride was used to selectively inhibit iNOS. [] This allowed researchers to demonstrate that the surge in NO levels observed during the initial reperfusion phase was primarily driven by nNOS activity, not iNOS. []

A: Research suggests that 1400W dihydrochloride can enhance the efficacy of radiotherapy in treating certain cancers. [] By inhibiting iNOS and subsequently reducing NO production, 1400W dihydrochloride appears to mitigate the immunosuppressive environment created by myeloid-derived cells within the tumor microenvironment. [] This, in turn, promotes a more robust anti-tumor immune response, evidenced by increased infiltration of CD8+ T cells into the tumor and enhanced production of inflammatory cytokines. []

A: Yes, 1400W dihydrochloride has proven valuable in elucidating inflammatory signaling pathways. In a study investigating the effects of IL-4 on equine pulmonary artery endothelial cells, 1400W dihydrochloride was instrumental in demonstrating that the IL-4-induced expression of E-selectin, VEGF, and iNOS was, at least in part, mediated through iNOS activity. [] This finding highlights the potential of iNOS inhibition as a strategy for modulating inflammatory responses in certain conditions.

A: 1400W dihydrochloride has been employed to investigate the intricate interplay between corneal stromal cells and Th17 cells, key players in the immune response. [] Researchers used 1400W dihydrochloride to rule out a significant role for iNOS in the observed immunomodulatory effects. [] This finding suggests that corneal stromal cells suppress Th17 cell function through a mechanism primarily independent of iNOS activity, encouraging further investigation into alternative pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)

![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)

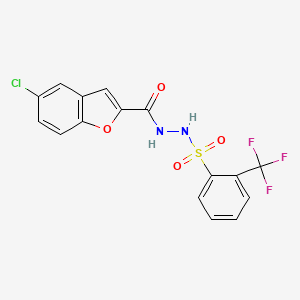

![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B1663771.png)

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid](/img/structure/B1663775.png)